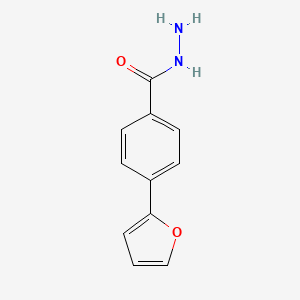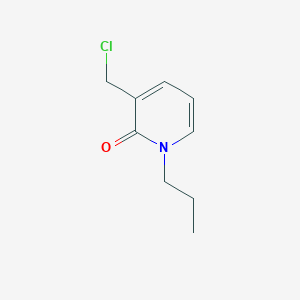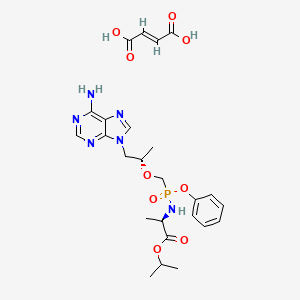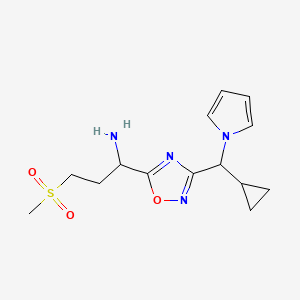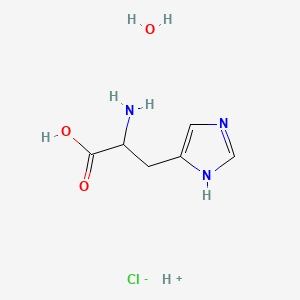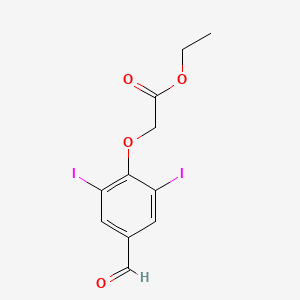
Ethyl (4-formyl-2,6-diiodophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-formyl-2,6-diiodophenoxy)acetate is an organic compound with the molecular formula C11H10I2O4. It is characterized by the presence of two iodine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-2,6-diiodophenoxy)acetate typically involves the iodination of a phenoxyacetate precursor followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 6 positions of the phenoxy ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the iodinated phenoxyacetate with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Oxidation: Formation of ethyl (4-carboxy-2,6-diiodophenoxy)acetate
Reduction: Formation of ethyl (4-hydroxymethyl-2,6-diiodophenoxy)acetate
Substitution: Formation of ethyl (4-formyl-2,6-diaminophenoxy)acetate
Applications De Recherche Scientifique
Ethyl (4-formyl-2,6-diiodophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl (4-formyl-2,6-diiodophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular components through its formyl and iodine groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Ethyl (4-formyl-2,6-diiodophenoxy)acetate can be compared with other similar compounds, such as:
Vanillin acetate: Similar in structure but lacks the iodine atoms.
Ethyl (4-formyl-2,6-dichlorophenoxy)acetate: Similar structure but with chlorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10I2O4 |
|---|---|
Poids moléculaire |
460.00 g/mol |
Nom IUPAC |
ethyl 2-(4-formyl-2,6-diiodophenoxy)acetate |
InChI |
InChI=1S/C11H10I2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 |
Clé InChI |
QFLOEWADOAQJKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1I)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


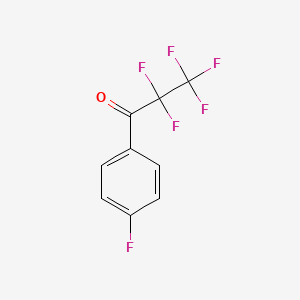
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
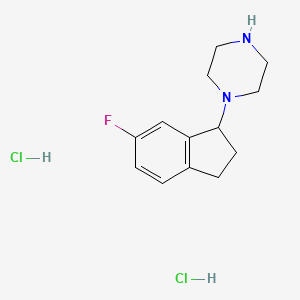
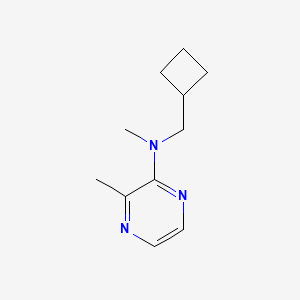
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)


